(4-Iodo-3-nitro-phenyl)-methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-iodo-3-nitrophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGWCTFCPPBPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Chemical Transformations and Derivatization Studies of 4 Iodo 3 Nitro Phenyl Methanol
Oxidative Transformations of the Benzylic Alcohol Moiety
The benzylic alcohol group is readily susceptible to oxidation, a fundamental transformation in organic chemistry.
The oxidation of the benzylic alcohol in (4-Iodo-3-nitro-phenyl)-methanol leads to the formation of the corresponding aldehyde, 4-iodo-3-nitrobenzaldehyde. This transformation is a crucial step in many synthetic pathways. Generating aldehydes can be challenging due to their propensity for overoxidation to carboxylic acids. beilstein-journals.org A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule. Common methods include the use of chromium-based reagents, manganese dioxide, or milder, more selective methods like Swern or Dess-Martin periodinane (DMP) oxidations. nih.gov For a compound like this compound, which contains other sensitive groups, the use of mild and selective oxidizing agents is paramount to avoid unwanted side reactions.
Molecular iodine (I₂) can be used as a catalyst in some oxidation reactions, often in the presence of a co-oxidant. researchgate.net However, hypervalent iodine reagents have emerged as powerful and versatile oxidants in modern organic synthesis due to their mild reaction conditions, high chemoselectivity, and low toxicity compared to heavy metal-based oxidants. researchgate.net
Reagents such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) are widely used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. nih.govresearchgate.net These reagents are particularly effective for the oxidation of benzylic alcohols. researchgate.net The mechanism of these oxidations generally involves the formation of an intermediate iodine ester, which then undergoes elimination to yield the carbonyl compound. The use of hypervalent iodine reagents often provides high yields and avoids the overoxidation to carboxylic acids that can occur with other oxidizing agents. beilstein-journals.org N-heterocycle-stabilized iodanes (NHIs) have also been presented as suitable reagents for the mild oxidation of activated alcohols. beilstein-journals.org
Table 1: Hypervalent Iodine Reagents in Alcohol Oxidation
| Reagent | Common Name | Oxidation State of Iodine | Typical Application |
|---|---|---|---|
| C₇H₅IO₄ | 2-Iodoxybenzoic acid (IBX) | +5 | Oxidation of alcohols to aldehydes and ketones researchgate.net |
| C₁₃H₁₃IO₈ | Dess-Martin periodinane (DMP) | +5 | Oxidation of alcohols to aldehydes and ketones researchgate.net |
| C₆H₅I(OAc)₂ | Phenyliodine diacetate (PIDA) | +3 | Oxidative transformations nih.gov |
Reactivity and Modifications of Aromatic Substituents
The nitro and iodo groups on the aromatic ring of this compound also offer avenues for further chemical modification.
The reduction of the nitro group is a fundamental transformation that provides access to the corresponding aniline (B41778) derivative, (3-amino-4-iodo-phenyl)-methanol. This transformation is of great interest as aromatic amines are crucial intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. A wide variety of reducing agents can be employed, and the choice of reagent can sometimes allow for chemoselective reduction in the presence of other reducible functional groups. scispace.com
Common methods for nitro group reduction include:
Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com While effective, care must be taken as some catalysts can also lead to the dehalogenation of the iodo substituent. Raney nickel is often preferred for substrates with aromatic halides to avoid this side reaction. commonorganicchemistry.com
Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) in acidic media, are classic and effective methods for nitro group reduction. scispace.comcommonorganicchemistry.com These methods are generally tolerant of other functional groups.
Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) or formic acid, in the presence of a catalyst. An iron-based catalyst with formic acid has been shown to be effective for the reduction of nitroarenes under mild, base-free conditions. organic-chemistry.org
Other Reagents: Sodium sulfide (B99878) (Na₂S) can be a useful alternative for substrates that are not compatible with hydrogenation or acidic conditions. commonorganicchemistry.com
The reduction is generally believed to proceed through intermediate nitrosoarenes. unimi.it
The iodo substituent on the aromatic ring is a versatile handle for introducing further molecular complexity through various cross-coupling reactions. nih.gov Iodoarenes are valuable synthetic intermediates because the iodo group can participate in a multitude of transition metal-catalyzed reactions. nih.gov
Some of the most important reactions involving the iodo group include:
Suzuki Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This is a powerful method for the synthesis of biaryl compounds. organic-chemistry.org
Heck Coupling: In this reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst to form a substituted alkene.
Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and copper, to form an aryl-alkyne.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine.
Ullmann Condensation: This is a copper-catalyzed reaction that can be used to form carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds. A copper(I)-catalyzed conversion of aryl bromides to iodides has also been developed. organic-chemistry.org
These reactions allow for the introduction of a wide array of substituents at the 4-position of the phenyl ring, making this compound a valuable precursor for a diverse range of complex molecules.
Iv. Spectroscopic Characterization and Structural Elucidation of 4 Iodo 3 Nitro Phenyl Methanol Derivatives
Advanced Spectroscopic Techniques for Structural Analysis
A suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are indispensable for the comprehensive analysis of these compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are vital for the structural elucidation of (4-Iodo-3-nitro-phenyl)-methanol derivatives.
In the ¹H NMR spectrum of a typical benzyl (B1604629) alcohol, the protons of the phenyl group are not magnetically equivalent and would be expected to produce three distinct signals. stackexchange.com However, these signals can be very close in chemical shift and may overlap, resulting in a complex multiplet, especially in lower resolution spectra. stackexchange.com For substituted benzyl alcohols, the chemical shifts and splitting patterns of the aromatic protons are influenced by the electronic effects of the substituents. The nitro group (-NO₂) is strongly electron-withdrawing, which deshields the adjacent protons, causing them to resonate at a lower field (higher ppm). The iodine atom also exhibits an electron-withdrawing inductive effect, further influencing the chemical shifts of the aromatic protons. The benzylic protons (-CH₂OH) typically appear as a singlet, while the hydroxyl proton (-OH) signal can vary in position depending on factors like solvent and concentration. researchgate.netchemicalbook.com
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. In substituted benzenes, the chemical shifts of the aromatic carbons are sensitive to the nature of the substituents. The carbon atom attached to the electron-withdrawing nitro group will be deshielded and appear at a lower field. Conversely, the carbon atom bearing the iodine, a heavy halogen, will experience a shielding effect (the "heavy atom effect") and resonate at a higher field. The chemical shifts of the other aromatic carbons are also influenced by the positions of the iodo and nitro groups.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | ~8.2 (d) | C-1: ~140 |
| H-5 | ~7.5 (dd) | C-2: ~130 |
| H-6 | ~7.9 (d) | C-3: ~150 |
| -CH₂- | ~4.7 (s) | C-4: ~95 |
| -OH | Variable | C-5: ~125 |
| C-6: ~135 | ||
| -CH₂OH: ~64 |
Note: These are approximate values and can vary based on the solvent and other experimental conditions. Data is extrapolated from general principles and data for similar compounds.
The use of advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can further aid in the unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecular connectivity.
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for determining the molecular weight and elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. acs.org
The fragmentation pattern observed in the mass spectrum offers valuable structural information. For benzyl alcohol derivatives, a common fragmentation pathway involves the loss of the benzyl group, leading to a characteristic peak at m/z 91 for the tropylium (B1234903) ion in unsubstituted benzyl alcohol. nih.govnih.gov However, in the case of this compound, the fragmentation will be influenced by the iodo and nitro substituents. The presence of iodine, with its characteristic isotopic pattern, can be a useful diagnostic tool. Fragmentation may involve the loss of the nitro group (-NO₂), the hydroxyl group (-OH), or cleavage of the C-I bond. Derivatization of the alcohol group can be employed to produce a higher molecular weight derivative with a distinct molecular ion, aiding in its positive identification. nih.govnih.gov
Table 2: Expected Mass Spectrometric Fragments for this compound
| Fragment | m/z (most abundant isotope) | Description |
|---|---|---|
| [M]⁺ | 293 | Molecular Ion |
| [M-OH]⁺ | 276 | Loss of hydroxyl radical |
| [M-NO₂]⁺ | 247 | Loss of nitro group |
| [M-I]⁺ | 166 | Loss of iodine radical |
Note: The relative intensities of these fragments will depend on the ionization method and energy.
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound and its derivatives will exhibit characteristic absorption bands corresponding to the various functional groups.
The most prominent feature in the IR spectrum of an alcohol is the broad O-H stretching band, which typically appears in the region of 3300-3400 cm⁻¹. libretexts.orglibretexts.org This broadening is a result of intermolecular hydrogen bonding between the alcohol molecules. libretexts.orglibretexts.org A strong C-O stretching band is also expected near 1000 cm⁻¹. libretexts.orglibretexts.org
The nitro group (-NO₂) gives rise to two strong and characteristic stretching vibrations. blogspot.comorgchemboulder.comorgchemboulder.com For aromatic nitro compounds, the asymmetric stretch appears in the range of 1550-1475 cm⁻¹, and the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com The presence of a pair of intense peaks in these regions is a strong indicator of a nitro group. spectroscopyonline.com Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. The C-I stretching vibration occurs at lower frequencies, typically below 600 cm⁻¹, and may be difficult to observe with standard IR equipment.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (alcohol) | Stretching, H-bonded | 3400-3300 | Strong, Broad |
| C-H (aromatic) | Stretching | 3100-3000 | Medium |
| C-H (alkane) | Stretching | 2950-2850 | Medium |
| NO₂ (nitro) | Asymmetric Stretching | 1550-1475 | Strong |
| C=C (aromatic) | Stretching | 1600-1450 | Medium |
| NO₂ (nitro) | Symmetric Stretching | 1360-1290 | Strong |
| C-O (alcohol) | Stretching | ~1000 | Strong |
Source: General IR spectroscopy principles and data for related compounds. libretexts.orglibretexts.orgblogspot.comorgchemboulder.comorgchemboulder.com
X-ray Crystallography for Solid-State Structure Determination
For benzyl alcohol and its derivatives, a key conformational feature is the orientation of the -CH₂OH group relative to the aromatic ring. colostate.edu In the solid state, the conformation is influenced by a balance of intramolecular steric and electronic effects, as well as intermolecular packing forces. nih.gov The presence of bulky substituents like iodine and the polar nitro group in this compound will significantly impact its preferred conformation.
X-ray diffraction analysis would provide precise measurements of the C-I, C-N, and N-O bond lengths, as well as the bond angles within the benzene (B151609) ring and the substituent groups. These geometric parameters can offer insights into the electronic effects within the molecule. For instance, the C-NO₂ bond length and the geometry of the nitro group can be correlated with its electronic interaction with the aromatic ring.
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. nih.gov For this compound, the hydroxyl group is a potent hydrogen bond donor, and the oxygen atoms of the nitro group are potential hydrogen bond acceptors. libretexts.orgyoutube.comlibretexts.org Therefore, O-H···O hydrogen bonds are expected to be a dominant feature in the crystal packing, linking the molecules into chains, sheets, or more complex three-dimensional networks. libretexts.orgyoutube.comlibretexts.org
Vi. Future Directions and Emerging Research Opportunities for 4 Iodo 3 Nitro Phenyl Methanol Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The advancement of organic synthesis is increasingly geared towards sustainability. Future research into the synthesis of (4-Iodo-3-nitro-phenyl)-methanol and its derivatives is expected to focus on greener and more efficient methods.
Current synthetic approaches often rely on multi-step processes that may involve harsh reagents and generate significant waste. The development of novel methodologies could address these limitations. For instance, the use of continuous-flow reactors could offer better control over reaction parameters, leading to higher yields and purity while minimizing waste. beilstein-journals.org The reduction of nitro compounds, a key step in many synthetic pathways, can be achieved more sustainably using metal-free reducing agents like trichlorosilane (B8805176) under continuous-flow conditions. beilstein-journals.org
Furthermore, biocatalytic strategies are emerging as a green alternative for the halogenation of organic molecules. researchgate.net Laccase-catalyzed iodination of phenolic compounds, for example, represents a more environmentally friendly approach compared to traditional methods that use elemental iodine. researchgate.net Exploring enzymatic pathways for the synthesis of this compound could significantly improve its sustainability profile. The use of ionic liquids as recyclable solvents in biocatalytic esterification is another avenue for creating more sustainable processes for derivatizing the methanol (B129727) group. researchgate.net
| Potential Sustainable Synthetic Approach | Key Advantages | Relevant Research Area |
| Continuous-Flow Synthesis | Improved reaction control, higher yields, reduced waste. beilstein-journals.org | Green Chemistry, Process Chemistry |
| Metal-Free Reduction of Nitro Group | Avoids heavy metal catalysts, milder reaction conditions. beilstein-journals.org | Sustainable Organic Synthesis |
| Biocatalytic Iodination | Environmentally benign, high selectivity. researchgate.net | Green Chemistry, Biocatalysis |
| Use of Ionic Liquids as Solvents | Recyclable, can enhance enzyme stability and activity. researchgate.net | Green Chemistry, Biocatalysis |
Exploration of Advanced Catalytic Applications
The structural features of this compound suggest its potential use in catalysis, either as a catalyst precursor or as a ligand for metal complexes. The presence of the iodo group is particularly significant, as iodoarenes are valuable substrates in a variety of metal-catalyzed cross-coupling reactions. researchgate.net
Future research could explore the use of this compound derivatives as ligands in homogeneous catalysis. The nitro group's electron-withdrawing properties can influence the electronic environment of a metal center, potentially tuning its catalytic activity. kmchemistry.com For example, ruthenium(II)-p-cymene complexes with nitro-substituted ligands have shown interesting interactions with biomolecules in computational studies, suggesting that similar complexes derived from this compound could be explored for catalytic applications in biological systems. acs.org
Moreover, the compound itself could serve as a precursor for heterogeneous catalysts. For instance, immobilization of this compound or its derivatives onto a solid support could lead to the development of recyclable catalysts for various organic transformations. The use of iodine as a catalyst in aerobic dehydro-aromatization reactions highlights the potential of iodine-containing compounds in catalysis. nih.gov
Rational Design of Derivatives Through Computational Chemistry
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. nih.gov For this compound, computational methods can be employed to predict the biological activity and material properties of its derivatives, thus guiding synthetic efforts.
In silico docking studies, for instance, can predict how derivatives of this compound might interact with biological targets such as enzymes or receptors. nih.gov By modifying the functional groups—for example, by reducing the nitro group to an amine or by elaborating the methanol group into an ester or ether—a library of virtual compounds can be created and screened against various protein targets. This approach can help in identifying promising candidates for further synthesis and biological evaluation. The known biological activities of nitro-containing compounds, which span from antimicrobial to anticancer, provide a strong rationale for such explorations. nih.gov
Computational studies can also aid in the design of novel materials. For example, the effect of fluorination on the hydrogen-bonding properties of benzyl (B1604629) alcohols has been investigated using quantum chemical methods, providing insights into how to modulate intermolecular interactions. researchgate.net Similar studies on derivatives of this compound could guide the design of new polymers or crystalline materials with specific properties.
| Computational Approach | Application for this compound Derivatives | Potential Outcome |
| Molecular Docking | Predicting binding affinity to biological targets. nih.gov | Identification of potential drug candidates. |
| Quantum Chemistry Calculations | Understanding electronic properties and reactivity. researchgate.net | Design of novel catalysts and materials. |
| Molecular Dynamics Simulations | Simulating behavior in biological or material environments. | Insight into mechanism of action or material performance. |
Integration with Chemical Biology and Materials Science for Functional Molecules
The unique combination of functional groups in this compound makes it a versatile building block for the creation of functional molecules for chemical biology and materials science.
In chemical biology, the iodo group can be used for the attachment of biomolecules or fluorescent tags through cross-coupling reactions. This could enable the development of chemical probes to study biological processes. researchgate.net The nitrobenzyl moiety is also known for its use as a photolabile protecting group, allowing for the light-triggered release of molecules, a property that is highly valuable in creating photoresponsive biological tools. umass.edursc.org Derivatives of this compound could be designed as photo-caged compounds that release a biologically active molecule upon irradiation.
In materials science, o-nitrobenzyl alcohol derivatives have been extensively used to create photodegradable polymers and hydrogels. umass.eduscite.ai This suggests that this compound could be a valuable monomer or cross-linker for the synthesis of novel photoresponsive materials. The iodo group also offers a handle for further functionalization, for example, through Sonogashira coupling to create porous aromatic frameworks for applications like iodine capture. mdpi.com The development of polymers from nitrobenzyl derivatives has been a subject of intense research, and this compound provides a new scaffold to expand this field. umass.edu
Q & A
Q. What are the established synthesis routes for (4-Iodo-3-nitro-phenyl)-methanol in academic research?
A validated method involves a three-component aryne coupling reaction. Key steps include:
- Reagents : 4-nitrobenzaldehyde, iodinated trifluoromethanesulfonate derivatives, KI, KF, and 18-crown-6 catalyst.
- Solvent : THF under reflux for 24 hours.
- Workup : Quenching with 4N HCl, followed by flash column chromatography for purification.
- Yield : ~54%, consistent with analogous iodinated methanol derivatives .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological approaches include:
- 1H/13C NMR : To confirm the aromatic proton environment and hydroxyl group presence. For example, in analogous compounds, nitro and iodine substituents produce distinct deshielding effects in the aromatic region .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns (e.g., iodine’s characteristic isotopic signature) .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of this compound using aryne coupling methods?
Low yields (~54% in literature) may arise from competing side reactions or incomplete aryne formation. Methodological optimizations include:
- Catalyst Tuning : Adjusting the ratio of KF to 18-crown-6 to enhance aryne generation efficiency.
- Reaction Monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation.
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to improve solubility of iodinated intermediates .
Q. How should researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR/HRMS data may stem from:
- By-Products : Check for unreacted starting materials or dehalogenation by-products using GC-MS.
- Isomerization : For nitro-group positional isomers, employ 2D NMR (e.g., NOESY) to confirm spatial arrangements.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation if crystalline samples are obtainable .
Q. What strategies are effective for scaling up the synthesis of this compound while maintaining purity?
- Batch vs. Flow Chemistry : Evaluate continuous flow systems to improve heat/mass transfer and reduce side reactions.
- Purification : Replace flash chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale purification.
- Quality Control : Implement in-line HPLC to monitor purity during synthesis .
Q. How can computational methods aid in predicting the reactivity of this compound in further derivatization?
- DFT Calculations : Model electrophilic/nucleophilic sites using software like Gaussian. For example, the iodine atom’s electron-withdrawing effect can be quantified to predict substitution patterns.
- Docking Studies : Explore interactions with biological targets (e.g., enzymes) to guide drug discovery applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
